molecular formula C8H4Cl2N2 B1295942 4,8-Dichloroquinazoline CAS No. 7148-34-7

4,8-Dichloroquinazoline

Katalognummer B1295942
CAS-Nummer: 7148-34-7
Molekulargewicht: 199.03 g/mol
InChI-Schlüssel: LGRUYTZVYJCUTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,8-Dichloroquinazoline is a halogenated quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antitumor, antiplasmodial, and other pharmacological properties.

Synthesis Analysis

The synthesis of halogenated quinazolines, such as 4,8-dichloroquinazoline, typically involves multiple steps, including halogenation, cyclization, and functional group transformations. For instance, the synthesis of dichloroquinoline can be achieved from o-chloroaniline and acrylic acid through addition, cyclization, and chlorination reactions, with significant improvements in reaction time and reagent consumption . Similarly, other halogenated quinazolines have been synthesized using diazotization and coupling reactions , or through cyclization, chlorination, and nucleophilic substitution steps .

Molecular Structure Analysis

The molecular structure of 4,8-dichloroquinazoline would consist of a quinazoline core with two chlorine atoms substituted at the 4 and 8 positions. The presence of halogens is known to influence the electronic properties of the molecule and can enhance its ability to interact with biological targets. The molecular structure of related compounds has been analyzed, revealing one-dimensional hydrogen-bonded structures in proton-transfer compounds involving quinoline derivatives .

Chemical Reactions Analysis

Halogenated quinazolines can undergo various chemical reactions, including nucleophilic substitution, which is often used to introduce different functional groups into the molecule. The presence of chlorine atoms can make the quinazoline nucleus more reactive towards nucleophiles, allowing for further derivatization of the compound . Additionally, the halogen atoms can participate in cross-coupling reactions, as seen in the synthesis of 4-aryl-substituted quinazolines using a microwave-assisted Suzuki-Miyaura approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,8-dichloroquinazoline would be influenced by the presence of the chlorine atoms. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetics. Halogenation generally increases lipophilicity, which can affect the compound's ability to cross cell membranes and reach its target . The specific properties of 4,8-dichloroquinazoline would need to be determined experimentally.

Relevant Case Studies

Several case studies highlight the biological activities of halogenated quinazolines. For example, halogenated 4-(3,3-dimethyl-1-triazeno)quinolines have shown significant antitumor activity against murine leukemias, although their activity against melanoma was not observed . In the realm of antiplasmodial activity, a series of 2-trichloromethylquinazolines functionalized at the 4 position exhibited significant activity against Plasmodium falciparum strains, with some molecules showing promising selectivity indexes compared to standard antimalarial drugs . These studies demonstrate the potential of halogenated quinazolines as lead compounds for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

4,8-Dichloroquinazoline, a derivative of the broader quinazoline group, plays a significant role in chemical synthesis. Henriksen and Sørensen (2006) explored the reactivity of 2-chloroquinazoline, a related compound, demonstrating its versatility as a building block for introducing the 2-quinazolinyl moiety in various chemical reactions. They highlighted the efficiency of Stille-type coupling in this context (Henriksen & Sørensen, 2006).

Anticancer Applications

Chloroquine and its derivatives, which include compounds like 4,8-dichloroquinazoline, have found applications in cancer therapy. Verbaanderd et al. (2017) emphasized the role of chloroquine and hydroxychloroquine as potential anti-cancer agents, noting their ability to sensitize tumor cells to various drugs, thereby potentiizing therapeutic activity (Verbaanderd et al., 2017).

Njaria et al. (2015) discussed the repurposing of chloroquine-containing compounds in managing various diseases, including cancer. They highlighted the biochemical properties of these compounds and their potential therapeutic applications, suggesting that exploring the effects of different enantiomers could offer additional benefits (Njaria et al., 2015).

Maycotte et al. (2012) explored the role of chloroquine in sensitizing breast cancer cells to chemotherapy. Their research indicated that chloroquine can enhance the efficacy of tumor cell killing, independent of autophagy inhibition, suggesting its potential use in cancer therapeutic drugs (Maycotte et al., 2012).

Antimicrobial Applications

Research by Nasab et al. (2017) on 4-anilinoquinazoline derivatives, which are structurally related to 4,8-dichloroquinazoline, revealed their potential as antimicrobial agents. They synthesized and evaluated these compounds for their activities against various bacterial strains, finding promising results, particularly against E. coli (Nasab et al., 2017).

Safety And Hazards

The safety information for 4,8-Dichloroquinazoline indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Eigenschaften

IUPAC Name

4,8-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUYTZVYJCUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40289498
Record name 4,8-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dichloroquinazoline

CAS RN

7148-34-7
Record name 7148-34-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,8-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40289498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-Dichloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,8-Dichloroquinazoline
Reactant of Route 2
Reactant of Route 2
4,8-Dichloroquinazoline
Reactant of Route 3
Reactant of Route 3
4,8-Dichloroquinazoline
Reactant of Route 4
Reactant of Route 4
4,8-Dichloroquinazoline
Reactant of Route 5
4,8-Dichloroquinazoline
Reactant of Route 6
4,8-Dichloroquinazoline

Citations

For This Compound
3
Citations
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
AV Ivachtchenko, YA Ivanenkov… - Expert Opinion on …, 2012 - Taylor & Francis
Introduction: Among a variety of proteins included in a relatively wide GPCR family, serotonin 5-HT receptors (5-HT 6 Rs) are highly attractive as important biological targets with …
Number of citations: 19 www.tandfonline.com
岡野定輔, 高舘明 - YAKUGAKU ZASSHI, 1968 - jstage.jst.go.jp
4-Fluoro-6-nitroquinazoline (IIa), 4-fluoro-7-nitroquinazoline (IIb), 4-fluoro-8-nitroquinazoline (IIc), 5-chloro-4-fluoroquinazoline (IId), 6-chloro-4-fluoroquinazoline (IIe), 7-chloro-4-…
Number of citations: 3 www.jstage.jst.go.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.